6beta-Hydroxybudesonide

Pharmacodynamics Receptor Binding Potency

Procure 6beta-Hydroxybudesonide as a USP-designated analytical impurity. Its <1% glucocorticoid activity prevents assay confounding; ideal for budesonide impurity profiling (HPLC/LC-MS) and CYP3A4 metabolism studies. Stereoselective formation from 22R-budesonide ensures reliable bioanalytical quantification.

Molecular Formula C25H34O7
Molecular Weight 446.54
CAS No. 88411-77-2
Cat. No. B562254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxybudesonide
CAS88411-77-2
Synonyms(6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione; 
Molecular FormulaC25H34O7
Molecular Weight446.54
Structural Identifiers
SMILESCCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
InChIInChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1
InChIKeyJBVVDXJXIDYDMF-GVTADUIWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6beta-Hydroxybudesonide (CAS 88411-77-2): Core Characteristics for Research and Analytical Procurement


6beta-Hydroxybudesonide (CAS 88411-77-2) is a major oxidative metabolite of the glucocorticoid budesonide, formed primarily via cytochrome P450 3A4 (CYP3A4)-mediated biotransformation in human liver [1][2]. It is classified as a corticosteroid derivative and is predominantly utilized as a pharmaceutical analytical impurity and reference standard in drug development, quality control, and pharmacokinetic studies [3]. This compound is distinct from its parent drug in terms of pharmacological potency, a key consideration for analytical and research applications.

Why 6beta-Hydroxybudesonide Cannot Be Substituted with Budesonide or 16alpha-Hydroxyprednisolone in Critical Analytical Workflows


Procurement decisions involving budesonide-related compounds are critically dependent on the specific analytical or research objective. Simple substitution of 6beta-hydroxybudesonide with the parent drug, budesonide, or the other major metabolite, 16alpha-hydroxyprednisolone, is invalid due to profound differences in pharmacological activity, metabolic origin, and analytical behavior [1][2]. 6beta-Hydroxybudesonide possesses less than 1% of the corticosteroid activity of budesonide, making it unsuitable for functional assays requiring glucocorticoid agonism [1][2]. Furthermore, its formation is stereoselective, deriving exclusively from the 22R epimer of budesonide, while 16alpha-hydroxyprednisolone is also formed from the same epimer via a different pathway [3]. These distinct biochemical and physicochemical properties necessitate the use of the specific, well-characterized reference standard of 6beta-hydroxybudesonide for accurate method development, validation, and quantification in complex biological matrices.

Quantitative Differentiation of 6beta-Hydroxybudesonide: Head-to-Head Evidence for Informed Selection


Corticosteroid Activity of 6beta-Hydroxybudesonide is Less Than 1% of Parent Budesonide

In contrast to the parent compound budesonide, 6beta-hydroxybudesonide exhibits drastically reduced glucocorticoid activity. This is a critical differentiator for applications where the aim is to quantify an inactive metabolite without confounding pharmacological effects. The FDA-approved label for budesonide explicitly states that the corticosteroid activity of 6β-hydroxybudesonide is less than 1% of that of the parent drug [1].

Pharmacodynamics Receptor Binding Potency

Validated LC-MS/MS Method for Simultaneous Quantification with LLOQ of 0.1 ng/mL

A robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method exists for the simultaneous quantification of 6beta-hydroxybudesonide (OH-BUD), 16alpha-hydroxyprednisolone (OH-PRED), and budesonide in human plasma. This method, validated according to regulatory guidelines, provides a lower limit of quantification (LLOQ) of 0.1 ng/mL for all three analytes, with acceptable precision and accuracy (CV ≤20% at LLOQ and ≤15% at other QC levels) [1].

Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Stereoselective Formation from Budesonide 22R Epimer Differentiates Metabolic Origin

The metabolic origin of 6beta-hydroxybudesonide is stereospecific, providing a key point of differentiation from the other major metabolite. In vitro studies using human liver fractions have demonstrated that 6beta-hydroxybudesonide is formed from the 22R epimer of budesonide, while the 22S epimer does not produce this metabolite. Instead, the 22S epimer yields 23-hydroxybudesonide [1][2]. This contrasts with 16alpha-hydroxyprednisolone, which is also formed from the 22R epimer but through a different oxidative pathway [1].

Drug Metabolism Stereochemistry In Vitro Metabolism

Designation as a USP Pharmaceutical Analytical Impurity (PAI) Ensures Suitability for Quality Control

6beta-Hydroxybudesonide is formally designated as a USP Pharmaceutical Analytical Impurity (PAI) for budesonide . This official classification differentiates it from general-purpose chemicals or research-grade metabolites. A USP PAI product is manufactured and characterized under stringent quality systems to ensure its suitability for use in analytical method development, validation, and quality control testing of budesonide drug substances and products .

Pharmaceutical Analysis Quality Control Reference Standard USP

Species-Specific Metabolic Rates Inform Preclinical Model Selection

Comparative in vitro metabolism studies across species reveal significant quantitative differences in the formation of 6beta-hydroxybudesonide, which are critical for selecting appropriate preclinical models. The rates and routes of budesonide metabolism, including the formation of 6beta-hydroxybudesonide, are most similar between mouse and human liver preparations. In contrast, rat liver exhibits a higher degree of reductive metabolism, forming metabolites like 4,5-dihydrobudesonide, which are less prominent in humans [1].

Preclinical Toxicology Species Comparison Drug Metabolism

Pharmacokinetic Clearance Parameters Differentiate 6beta-Hydroxybudesonide Disposition

Population pharmacokinetic modeling has quantified the distinct disposition of 6beta-hydroxybudesonide (6OH-BDS) compared to its parent drug and the other major metabolite. Following oral administration of budesonide, the apparent clearance (Clm) of 6OH-BDS was estimated at 9.01 L/h, with an absorption rate constant (kam) of 0.01 h⁻¹. This contrasts with the parent drug's clearance of 14.53 L/h and the other metabolite 16alpha-hydroxyprednisolone's clearance of 6.24 L/h, demonstrating unique kinetic behavior for each species [1].

Population Pharmacokinetics Drug Disposition Metabolite Kinetics

Validated Application Scenarios for 6beta-Hydroxybudesonide Based on Quantitative Evidence


Pharmaceutical Quality Control and ANDA Method Validation

Procure 6beta-Hydroxybudesonide as a USP Pharmaceutical Analytical Impurity (PAI) for use as a reference standard in the development and validation of HPLC or LC-MS/MS methods for quantifying related substances in budesonide drug products. Its official designation and documented <1% corticosteroid activity ensure it is a suitable, non-confounding marker for impurity profiling and stability studies [1][2].

Clinical and Preclinical Pharmacokinetic Studies of Budesonide

Utilize a high-purity standard of 6beta-hydroxybudesonide for the accurate quantification of this major metabolite in human, mouse, or rat plasma. The validated LC-MS/MS method with an LLOQ of 0.1 ng/mL provides a benchmark for bioanalytical method development, which is essential for determining systemic exposure to budesonide and its metabolites in both healthy subjects and patient populations [1][2].

In Vitro Drug-Drug Interaction (DDI) and CYP3A4 Phenotyping Assays

Employ 6beta-hydroxybudesonide as a specific marker of CYP3A4-mediated metabolism in human liver microsome or hepatocyte assays. Because its formation is dependent on CYP3A4 activity [1], quantification of 6beta-hydroxybudesonide can serve as a probe for assessing the inhibitory or inductive effects of co-administered drugs on this critical metabolic pathway, an application supported by its well-defined stereoselective origin [2].

Forensic and Anti-Doping Analysis for Budesonide Misuse

As a long-lived, inactive urinary metabolite of budesonide, 6beta-hydroxybudesonide is a primary analytical target for confirming drug exposure in anti-doping and forensic toxicology. The validated analytical methods and distinct pharmacokinetic parameters (e.g., clearance of 9.01 L/h) [1] support the development of highly sensitive and specific assays for detecting past budesonide administration, which is crucial for compliance and legal investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6beta-Hydroxybudesonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.